4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol is an organic compound classified under the triazole derivatives. This compound features a trifluoromethyl group, which significantly influences its chemical and physical properties, making it a subject of interest in various scientific fields, including medicinal chemistry, agrochemicals, and materials science. The compound's unique structure allows for diverse applications and interactions within biological systems.
The synthesis of 4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves several key steps:
Industrial production may utilize continuous flow reactors to optimize yield and quality, ensuring scalability for commercial applications .
The molecular structure of 4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol can be described as follows:
4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol participates in several chemical reactions:
The mechanism of action for 4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with various biochemical pathways:
The physical and chemical properties of 4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol include:
These properties are critical for determining the compound's suitability for various applications in research and industry .
The applications of 4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol are diverse:
The 1,2,4-triazole-3-thiol scaffold represents a privileged structure in medicinal chemistry, characterized by its remarkable capacity for hydrogen bonding, metabolic stability, and structural versatility. This heterocyclic core enables diverse interactions with biological targets through its electron-rich sulfur atom and nitrogen atoms, facilitating coordination with metal ions and participation in hydrophobic interactions. The incorporation of a thiol/thione moiety introduces redox activity and enhances binding affinity to enzymatic pockets, making it indispensable for targeting metalloenzymes and proteins with nucleophilic residues [1] [5].
The exploration of 1,2,4-triazoles began with Freund's 1896 synthesis of triazole-3-thione via formylthiosemicarbazide cyclization. Clinical validation emerged with antifungal agents like fluconazole and voriconazole, which inhibit fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol biosynthesis. Subsequent developments expanded therapeutic applications:
The thione (C=S) ⇌ thiol (SH) equilibrium governs reactivity and target engagement:
The 4-trifluoromethylphenyl (CF₃Ph) group profoundly influences drug-like properties:
Antimicrobial Resistance: Carbapenem-resistant Enterobacteriaceae express MBLs (NDM-1, VIM-4) that hydrolyze last-resort β-lactams. Triazole-3-thiones restore meropenem efficacy by inhibiting MBLs at IC₅₀ values of 1–10 µM. Synergistic studies show 4–16-fold reductions in meropenem MIC against K. pneumoniae clinical isolates [2] [10].
Oncological Therapeutics: FAK (focal adhesion kinase) overexpression in hepatocellular carcinoma promotes metastasis. Compound 3d—structurally analogous to 4-(4-trifluoromethylphenyl)-triazole-3-thiol—inhibits FAK at IC₅₀ = 18.10 nM, suppressing PI3K/Akt and JNK/STAT3 pathways. This induces S-phase cell cycle arrest and apoptosis in HepG2 cells [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1